3,7,2',4'-Tetramethoxy-5-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is a flavonoid compound known for its potential biological activities. It is a derivative of flavone, characterized by the presence of methoxy groups at positions 3, 7, 2’, and 4’, and a hydroxyl group at position 5. This compound has been studied for its inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a valuable candidate in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate substituted benzaldehydes and acetophenones.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form chalcones.
Cyclization: The chalcones are then cyclized using acidic conditions, often with hydrochloric acid or sulfuric acid, to form the flavone structure.
Industrial Production Methods
Industrial production methods for 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors for the condensation and cyclization steps.
Purification: Employing techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures
Chemical Reactions Analysis
Types of Reactions
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of various substituted flavones
Scientific Research Applications
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Studied for its inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a potential candidate for overcoming multidrug resistance in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone involves:
Inhibition of BCRP/ABCG2: The compound inhibits the breast cancer resistance protein, which is involved in the efflux of drugs from cancer cells, thereby enhancing the efficacy of chemotherapeutic agents.
Molecular Targets: The primary target is the BCRP/ABCG2 transporter protein.
Pathways Involved: The inhibition of BCRP/ABCG2 leads to increased intracellular concentrations of chemotherapeutic drugs, promoting their cytotoxic effects on cancer cells
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Similar structure with methoxy groups at different positions.
3’,4’,7,8-Tetramethoxy-5,6-dihydroxyflavone: Contains additional hydroxyl groups.
3,3’‘,4’‘,5,5’',6,7-Hexamethoxyflavone: Contains more methoxy groups
Uniqueness
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of BCRP/ABCG2. This makes it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C19H18O7 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-10-5-6-12(14(8-10)24-3)18-19(25-4)17(21)16-13(20)7-11(23-2)9-15(16)26-18/h5-9,20H,1-4H3 |
InChI Key |
VHQCDGLXBNYODC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.